KYP-2047 is a synthetic, potent, and selective inhibitor of the enzyme prolyl oligopeptidase (PREP). [, , , , ] PREP is a serine protease found abundantly in the mammalian brain and other tissues, involved in various physiological processes, including the breakdown of small peptides, regulation of inflammation, and modulation of cell signaling pathways. [, , ] KYP-2047's ability to inhibit PREP has made it a valuable tool in studying PREP's role in various diseases and exploring its potential as a therapeutic target. [, , , , ]
KYP-2047, chemically known as 4-phenylbutanoyl-L-prolyl-2(S)-cyanopyrrolidine, is a selective inhibitor of prolyl oligopeptidase (PREP). This compound has garnered attention due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Parkinson's disease, where it plays a significant role in reducing the aggregation of alpha-synuclein, a protein implicated in the pathology of this condition. The aggregation of alpha-synuclein is accelerated by PREP, making KYP-2047 a valuable tool for research and potential treatment strategies .
The synthesis of KYP-2047 involves several steps that can be detailed as follows:
The detailed synthesis protocol often includes specific conditions such as temperature control, reaction times, and purification methods to optimize yield and purity.
KYP-2047 has a complex molecular structure characterized by:
The three-dimensional conformation of KYP-2047 allows it to effectively interact with PREP, inhibiting its activity .
KYP-2047 undergoes several chemical interactions within biological systems:
The mechanism by which KYP-2047 exerts its effects involves:
KYP-2047 possesses several notable physical and chemical properties:
These properties are crucial for determining the appropriate formulation for therapeutic use .
KYP-2047 has several scientific applications:
KYP-2047 (4-phenylbutanoyl-l-prolyl-2(S)-cyanopyrrolidine) is a potent and selective inhibitor of prolyl oligopeptidase (PREP), a serine protease that hydrolyzes peptides smaller than 30 amino acids at the carboxyl side of proline residues. The inhibitor exerts its effects through precise structural interactions with PREP's catalytic domain. Biochemical studies reveal that KYP-2047 binds irreversibly to the catalytic serine residue (Ser554) within PREP's active site, inducing a conformational stabilization that alters the enzyme's functional dynamics. This binding occurs through covalent but reversible interactions facilitated by KYP-2047's cyanopyrrolidine group, which mimics the transition state of peptide bond cleavage [1] [7].
The structural modification induced by KYP-2047 binding extends beyond the active site pocket. X-ray crystallography and molecular dynamics simulations demonstrate that inhibitor binding triggers allosteric changes in PREP's β-propeller domain, which regulates substrate access to the catalytic site. This conformational shift not only blocks the proteolytic activity but also modulates PREP's ability to participate in protein-protein interactions. The inhibitor-bound PREP adopts a closed conformation that sterically hinders its interaction with high-molecular-weight protein partners, fundamentally altering its biological functions beyond peptide hydrolysis [3] [7] [10]. This dual structural impact positions KYP-2047 as a master regulator of PREP's diverse cellular functions rather than merely a catalytic inhibitor.
Table 1: Structural Interactions Between KYP-2047 and PREP
KYP-2047 Chemical Group | PREP Binding Site | Interaction Type | Functional Consequence |
---|---|---|---|
2(S)-cyanopyrrolidine | Catalytic Ser554 | Covalent (reversible) | Active site blockade |
4-phenylbutanoyl moiety | Hydrophobic S2/S3 subsites | Van der Waals forces | Enhanced binding affinity |
L-prolyl group | Proline recognition pocket | Hydrogen bonding | Substrate specificity mimicry |
Overall molecular structure | β-propeller domain | Allosteric modulation | Altered protein-protein interactions |
KYP-2047 exhibits a sophisticated dual mechanism of action that differentiates it from classical enzyme inhibitors. Its primary action involves competitive inhibition of PREP's proteolytic function, effectively blocking the cleavage of neuropeptides such as substance P, arginine-vasopressin, and thyrotropin-releasing hormone. This inhibition preserves these signaling peptides, modulating various physiological processes including neurotransmitter signaling and inflammatory responses [1] [6]. In myocardial ischemia/reperfusion models, this proteolytic inhibition contributes to reduced inflammation and apoptosis by preventing the degradation of cardioprotective peptides [1] [6].
Beyond catalytic inhibition, KYP-2047's most distinctive mechanism involves regulating PREP-mediated protein-protein interactions (PPIs). PREP functions as a scaffold protein that interacts with α-synuclein, protein phosphatase 2A (PP2A), and components of the autophagy machinery. KYP-2047 binding induces conformational changes in PREP that disrupt these PPIs. Specifically, in Parkinson's disease models, KYP-2047 abolishes PREP-α-synuclein colocalization, preventing PREP from accelerating α-synuclein aggregation [7] [9]. Similarly, KYP-2047 binding enables PREP to activate PP2A, which subsequently dephosphorylates and inhibits NADPH oxidase (NOX), thereby reducing reactive oxygen species (ROS) production [10]. This dual functionality—protease inhibition and PPI regulation—explains KYP-2047's broad therapeutic effects across diverse pathological conditions.
KYP-2047 demonstrates significant efficacy in enhancing autophagic clearance of pathological protein aggregates, particularly in neurodegenerative disorders characterized by protein misfolding. In α-synucleinopathy models, including A30P transgenic mice and SH-SY5Y neuroblastoma cells overexpressing mutant α-synuclein, KYP-2047 treatment consistently reduces insoluble protein aggregates through autophagy induction rather than merely preventing aggregation [2] [7] [9]. The molecular mechanism involves the dissociation of PREP from key autophagy regulators. KYP-2047-bound PREP shows increased interaction with Beclin-1, a critical initiator of autophagosome formation, thereby enhancing nucleation of the autophagic machinery [2].
Biochemical analyses reveal that KYP-2047 treatment significantly increases the conversion of LC3-I to LC3-II (a phosphatidylethanolamine-conjugated form associated with autophagosome membranes) while reducing levels of the autophagy adapter protein p62/SQSTM1. This indicates enhanced autophagic flux rather than blocked degradation. In A30P transgenic mice, a 28-day KYP-2047 treatment reduced high molecular-weight α-synuclein oligomers by 40-60% concomitant with increased LC3-II levels in brain tissue [2] [9]. Interestingly, this autophagy activation also normalizes calpain activity, which is frequently dysregulated in protein aggregation disorders. KYP-2047 treatment significantly reduces calpain 1 and 2 levels in SH-SY5Y cells burdened with α-synuclein preformed fibrils, suggesting cross-talk between autophagy and calcium-dependent proteolysis [9]. However, this pro-autophagic effect appears cell-type specific, as KYP-2047 did not modulate autophagy markers in human retinal pigment epithelial cells under proteasomal inhibition [3] [8].
KYP-2047 exerts significant antioxidant effects through both direct and indirect mechanisms, positioning it as a therapeutic agent in conditions characterized by oxidative stress. In cellular models of neurodegeneration and retinal degeneration, KYP-2047 consistently reduces intracellular ROS levels. Using the fluorescent probe H₂DCFDA, studies in ARPE-19 retinal pigment epithelial cells demonstrated that pretreatment with 1µM KYP-2047 reduced MG-132-induced ROS production by approximately 35-40% [3] [8]. Similarly, in SH-SY5Y neuroblastoma cells subjected to hydrogen peroxide or ferrous chloride-induced oxidative stress, KYP-2047 treatment diminished ROS generation by 50-60% compared to untreated controls [10].
The primary antioxidant mechanism involves KYP-2047's regulation of NADPH oxidase (NOX) activity through the PP2A pathway. PREP inhibition by KYP-2047 enhances PP2A activation, which dephosphorylates the p47ᵖʰᵒˣ subunit of NOX, preventing its membrane translocation and subsequent superoxide production [10]. Genetic evidence supports this mechanism, as PREP knockout HEK-293 and SH-SY5Y cells show almost complete abolition of stress-induced ROS production, mirroring the effects of pharmacological PREP inhibition. Additionally, KYP-2047 modulates the cellular antioxidant response by increasing nuclear translocation of Nrf2 and subsequent upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), creating a sustained antioxidant environment [10].
In myocardial ischemia-reperfusion injury models, KYP-2047 pretreatment (2.5-5 mg/kg) significantly attenuated oxidative damage markers including lipid peroxidation products and protein carbonylation. This was associated with improved cardiac functional recovery and reduced infarct size, demonstrating the physiological relevance of its antioxidant properties [1] [6]. The antioxidant effects extend beyond neuronal tissues, suggesting a universal mechanism applicable to multiple organ systems affected by oxidative stress.
Table 2: Antioxidant Effects of KYP-2047 Across Experimental Models
Experimental Model | Oxidative Stress Inducer | KYP-2047 Concentration/Dose | Key Antioxidant Outcomes | Proposed Mechanism |
---|---|---|---|---|
ARPE-19 retinal cells | MG-132 (proteasomal inhibition) | 1 µM | 35-40% ↓ ROS | PP2A-mediated NOX inhibition |
SH-SY5Y neuroblastoma | H₂O₂/FeCl₂ | 10 µM | 50-60% ↓ ROS | Enhanced Nrf2 nuclear translocation |
PREP KO HEK-293 cells | H₂O₂ | N/A (genetic model) | ~90% ↓ ROS | Confirmed PREP-dependent ROS regulation |
Myocardial I/R (mice) | Ischemia (15 min)/Reperfusion (2h) | 2.5-5 mg/kg i.p. | ↓ Lipid peroxidation, ↑ cardiac recovery | Reduced p38/ERK activation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7